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molecular formula C7H6BrClN2O B581837 2-Amino-4-Bromo-5-chlorobenzamide CAS No. 1629270-62-7

2-Amino-4-Bromo-5-chlorobenzamide

Cat. No. B581837
M. Wt: 249.492
InChI Key: NHTJQTYNHIWXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227978B2

Procedure details

To a solution of 4-bromo-5-chloro-2-nitrobenzamide (900 mg, 3.2 mmol) in AcOH (20 mL) and water (5 mL) at 70° C., Fe powder (900 mg, 16.1 mmol) was added and the resulting mixture was stirred at 70° C. for 1 h. The mixture was allowed to cool to RT and poured into ice-water. The precipitate was collected by filtration and rinsed with water. This crude product was dissolved with ethyl acetate and filtered. The filtrate was washed with saturated NaHCO3 solution and brine. The organic layer was dried over MgSO4, filtered, and concentrated in vacuo to afford the desired product (770 mg, 97% yield). ESI-MS m/z: 250.1[M+H]+.
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
900 mg
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]([Cl:11])=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[C:4]([N+:12]([O-])=O)[CH:3]=1>CC(O)=O.O.[Fe]>[NH2:12][C:4]1[CH:3]=[C:2]([Br:1])[C:10]([Cl:11])=[CH:9][C:5]=1[C:6]([NH2:8])=[O:7]

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
BrC1=CC(=C(C(=O)N)C=C1Cl)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
900 mg
Type
catalyst
Smiles
[Fe]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 70° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
rinsed with water
DISSOLUTION
Type
DISSOLUTION
Details
This crude product was dissolved with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with saturated NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(=O)N)C=C(C(=C1)Br)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 770 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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